8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole core can be reduced to form dihydroindole derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents on the indole core. These compounds may share some biological activities but differ in their potency, selectivity, and overall efficacy. Examples of similar compounds include indole-3-acetic acid, tryptophan, and various synthetic indole derivatives
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
8-methoxy-3-(2-piperidin-1-ylethyl)-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H22N4O2/c1-24-13-5-6-15-14(11-13)16-17(20-15)18(23)22(12-19-16)10-9-21-7-3-2-4-8-21/h5-6,11-12,20H,2-4,7-10H2,1H3 |
InChI Key |
HQOGRRRMIBBLBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCN4CCCCC4 |
Origin of Product |
United States |
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